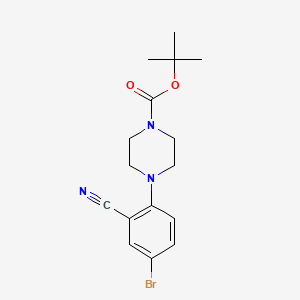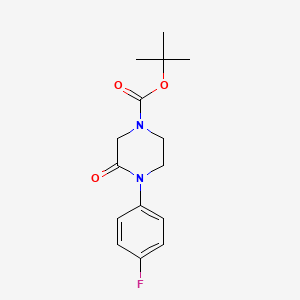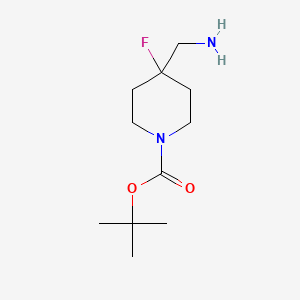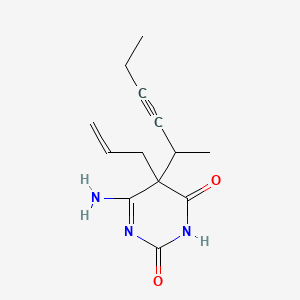![molecular formula C13H21NO3 B592347 Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1363381-22-9](/img/structure/B592347.png)
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is an organic intermediate often used in drug design . It has been reported to be used in the preparation of a compound that acts as a GPR119 agonist for the treatment of diabetes and metabolic diseases .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-hydroxypiperidine-1-carboxylic acid tert-butyl ester. This compound is first used to prepare 4-vinylpiperidine-1-carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources, it is known to be a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes : The synthesis of tert-butyl 7-oxo-2-azaspiro compounds involves efficient and scalable synthetic routes that provide a convenient entry point to novel compounds. These compounds serve as bifunctional intermediates for further selective derivation on their cyclic structures, offering access to chemical spaces complementary to traditional ring systems like piperidines (Meyers et al., 2009).
Conformational Analysis : Unnatural cyclic α-amino acids, including derivatives of tert-butyl 7-oxo-2-azaspiro compounds, play a significant role in the search for biologically active compounds. Their conformational behavior is crucial in designing molecules with desired biological properties, and X-ray diffraction has been employed to determine their structures and stereochemistry (Żesławska et al., 2017).
Spirocyclic Compounds : The synthesis of spirocyclic compounds, especially those containing oxetane and benzimidazole fused systems, has shown significant potential. Such compounds are of interest due to their novel structural features and potential biological activities. The oxidative cyclization techniques have been developed to construct these complex molecules efficiently (Gurry et al., 2015).
Biological Activity and Applications
Biologically Active Derivatives : The structural novelty of tert-butyl 7-oxo-2-azaspiro compounds allows for the synthesis of biologically active heterocyclic compounds. These molecules have been explored for their potential use in medicinal chemistry, demonstrating the versatility of spirocyclic compounds in drug discovery (Moskalenko & Boev, 2012).
Constrained Peptidomimetics : Spirocyclic compounds have been employed as constrained surrogates for dipeptides in peptide synthesis. Their conformationally restricted structures make them suitable for mimicking the biological activity of peptides, providing valuable tools for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Protecting Group Reagents : Novel reagents for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines have been developed, demonstrating the utility of spirocyclic compounds in synthetic organic chemistry. These reagents are pivotal in the synthesis of N-Boc-amino acids, showcasing the chemical versatility of these spirocyclic frameworks (Rao et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a useful compound for the preparation of diaminopyrimidines . These diaminopyrimidines are known to be inhibitors of the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of diaminopyrimidines. These diaminopyrimidines are potent inhibitors of the epidermal growth factor receptor (EGFR), a protein that is often overexpressed in various cancers . The compound interacts with enzymes involved in the synthesis of these inhibitors, facilitating the formation of the active diaminopyrimidine structure. Additionally, it may interact with other biomolecules involved in the metabolic pathways of cancer cells, contributing to its therapeutic potential.
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it can affect cell signaling pathways by inhibiting the activity of the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis . This compound may also impact gene expression by modulating the activity of transcription factors involved in cell growth and survival. Furthermore, it can alter cellular metabolism by affecting the metabolic pathways that are crucial for cancer cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, the compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating the activity of transcription factors that regulate the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the activity of the epidermal growth factor receptor (EGFR) without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of diaminopyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) . The compound interacts with enzymes and cofactors that facilitate the formation of the active diaminopyrimidine structure. Additionally, it may influence metabolic flux and metabolite levels in cancer cells, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution within the body is crucial for its ability to reach and inhibit the epidermal growth factor receptor (EGFR) in cancer cells.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its ability to interact with the epidermal growth factor receptor (EGFR) and other biomolecules involved in cell signaling and metabolism.
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPHQZPEYFYRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-22-9 |
Source


|
| Record name | 2-Azaspiro[3.5]nonan-7-one, NBOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
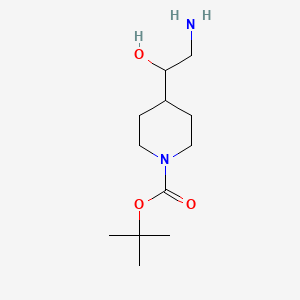
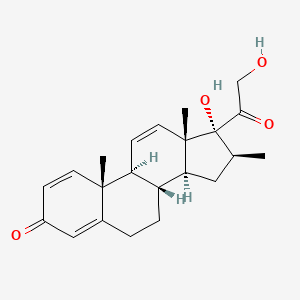

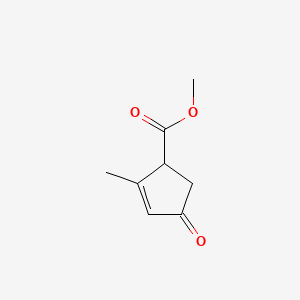
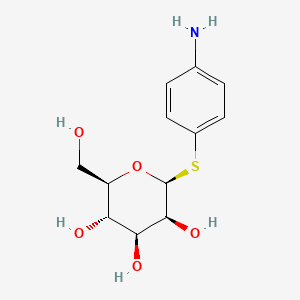
![2-[(3-azanidyl-1-oxido-propylidene)amino]-3-(3H-imidazol-4-yl)propanoa te: zinc(+2) cation](/img/no-structure.png)


